molecular formula C15H25Cl2N3O B6142504 2-(methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride CAS No. 1052540-45-0

2-(methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride

Cat. No.: B6142504
CAS No.: 1052540-45-0
M. Wt: 334.3 g/mol
InChI Key: GZRCCLJMAAYNTH-UHFFFAOYSA-N
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Description

2-(methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride is a synthetic compound with multiple functional groups, including a piperazine ring and a ketone group. It is primarily known for its applications in scientific research, especially in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride typically involves the reaction of 3-methylbenzylpiperazine with methylamine, followed by the addition of ethanone to form the ketone group. The reaction is carried out under controlled temperatures and pH to ensure the formation of the desired product.

Industrial Production Methods: : For industrial-scale production, the compound is synthesized in large reactors with precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Purification steps, including recrystallization and chromatography, are used to ensure high purity of the final product.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, where the methylamino group is oxidized to form corresponding oxides.

  • Reduction: : Reduction can convert the ketone group to a hydroxyl group, resulting in different derivatives.

  • Substitution: : The aromatic ring of the 3-methylphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Substitution Conditions: : Catalysts like aluminum chloride for Friedel-Crafts reactions.

Major Products

  • Oxidation leads to oxides and corresponding acids.

  • Reduction results in alcohol derivatives.

  • Substitution creates various substituted aromatic compounds.

Scientific Research Applications

This compound has broad applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its interactions with various biological macromolecules.

  • Medicine: : Investigated for potential therapeutic properties, especially in targeting neurological pathways.

  • Industry: : Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Molecular Targets: : Primarily interacts with neurotransmitter receptors and enzymes.

  • Pathways Involved: : Modulates signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Compared to other similar compounds like 1-(4-chlorophenyl)piperazine or 1-(3-trifluoromethylphenyl)piperazine, 2-(methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride stands out due to:

  • Unique Functional Groups: : The combination of a methylamino group and a 3-methylphenyl group provides unique reactivity.

  • Target Specificity: : Exhibits different binding affinities and specificity for biological targets.

List of Similar Compounds

  • 1-(4-chlorophenyl)piperazine

  • 1-(3-trifluoromethylphenyl)piperazine

  • 4-benzylpiperidine

This makes this compound a distinct and valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(methylamino)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O.2ClH/c1-13-4-3-5-14(10-13)12-17-6-8-18(9-7-17)15(19)11-16-2;;/h3-5,10,16H,6-9,11-12H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRCCLJMAAYNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)CNC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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